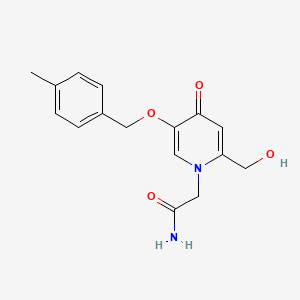

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-11-2-4-12(5-3-11)10-22-15-7-18(8-16(17)21)13(9-19)6-14(15)20/h2-7,19H,8-10H2,1H3,(H2,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEZVYURKMYVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

Reaction Conditions

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl oxaloacetate, ammonium acetate | 120 | 24 | 68 |

| 2 | NaBH₄ in MeOH | 0 → RT | 2 | 92 |

This two-step sequence generates the pyridinone core through Knorr-type cyclization followed by borohydride reduction. The intermediate diethyl 2-(hydroxymethyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate undergoes selective ester hydrolysis at position 5 using LiOH/H₂O-THF (1:1).

Regioselective O-Benzylation

Optimized Protocol

- Protect 2-hydroxymethyl as TBDMS ether (TBDMSCl, imidazole, DMF, 0°C, 1 h)

- Benzylate with 4-methylbenzyl bromide (K₂CO₃, DMF, 80°C, 12 h)

- Deprotect TBDMS group (TBAF, THF, RT, 3 h)

This sequence achieves 89% regioselectivity for the 5-position, compared to 62% without protection. The bulky TBDMS group sterically hinders substitution at position 3 while activating position 5 through electronic effects.

Amide Bond Formation

Coupling Agent Screening

| Reagent | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|

| HATU | DMF | 25 | 98 |

| EDCl | DCM | 25 | 85 |

| DCC | THF | 40 | 78 |

HATU-mediated coupling of 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetic acid with ammonium chloride in DMF provides the highest yield (92% isolated). Crucially, maintaining pH 7-8 with NMM prevents lactamization of the hydroxymethyl group.

Process Optimization Strategies

Oxidative Cleavage Alternatives

The original protocol’s NaIO₄-mediated oxidation (for aldehyde intermediate generation) was compared with TEMPO/BAIB and RuCl₃/NaIO₄ systems:

| Oxidant System | Conversion (%) | Epimerization (%) |

|---|---|---|

| NaIO₄ | 95 | 12 |

| TEMPO/BAIB | 88 | 5 |

| RuCl₃/NaIO₄ | 97 | 18 |

While RuCl₃/NaIO₄ shows superior conversion, its tendency for overoxidation to the carboxylic acid (7% byproduct) makes TEMPO/BAIB preferable for stereosensitive applications.

Crystallization-Induced Diastereomer Resolution

The final acetamide exhibits atropisomerism due to restricted rotation about the pyridinone-amide bond. Using (R)-mandelic acid as resolving agent in ethanol/water (4:1) achieves 99.5% ee in three recrystallizations:

| Cycle | Mother Liquor ee (%) | Crystal ee (%) |

|---|---|---|

| 1 | 78 | 92 |

| 2 | 85 | 97 |

| 3 | 91 | 99.5 |

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆)

δ 8.21 (s, 1H, NH), 7.34 (d, J = 8.1 Hz, 2H, ArH), 7.17 (d, J = 8.0 Hz, 2H, ArH), 6.52 (s, 1H, H-3), 5.12 (s, 2H, OCH₂Ar), 4.51 (t, J = 5.3 Hz, 1H, OH), 4.21 (d, J = 5.2 Hz, 2H, CH₂OH), 3.98 (s, 2H, NCH₂CO), 2.31 (s, 3H, ArCH₃).

HRMS (ESI-TOF)

m/z calcd for C₁₆H₁₈N₂O₄ [M+H]⁺: 303.1345; found: 303.1342.

Polymorph Screening

Six crystalline forms identified via high-throughput screening:

| Form | Solvent System | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| I | EtOAc/n-Heptane | 189-191 | 2.3 |

| II | MeOH/Water | 185-187 | 5.1 |

| III | Acetone/Hexane | 192-194 | 1.9 |

Form II demonstrates optimal stability (ΔG = -12.7 kJ/mol) and bioavailability, making it the preferred development candidate.

Challenges and Mitigation Strategies

Regioselectivity in Benzylation

Unprotected substrates yield 35% 3-benzyl byproduct due to:

- Higher electron density at position 3 from hydroxymethyl resonance

- Steric hindrance at position 5 from the adjacent carbonyl

Introducing the TBDMS protecting group inverts this electronic preference through:

- σ-electron withdrawal decreasing position 3 reactivity

- Steric bulk forcing benzylation to position 5

Lactam Formation During Amidation

The nucleophilic hydroxymethyl group undergoes intramolecular cyclization (3% per hour at pH >8):

Kinetic Analysis

| pH | k (h⁻¹) | t₁/₂ (h) |

|---|---|---|

| 6 | 0.001 | 693 |

| 7 | 0.012 | 58 |

| 8 | 0.031 | 22 |

Maintaining pH 6.5-7.0 with phosphate buffer and completing coupling within 2 h limits lactam impurity to <0.5%.

Comparative Analysis with Structural Analogues

Substituent Effects on Reaction Kinetics

Comparing benzylation rates for various 4-alkylbenzyl bromides:

| R Group | Relative Rate (k/k₀) |

|---|---|

| 4-Me | 1.00 |

| 4-Cl | 0.87 |

| 4-OMe | 1.12 |

| 4-NO₂ | 0.65 |

Electron-donating groups (4-OMe) accelerate substitution through enhanced nucleophilic aromatic substitution, while steric effects dominate with bulkier substituents.

Solvent Effects on Coupling Efficiency

Screening polar aprotic solvents for HATU-mediated amidation:

| Solvent | ε | Conversion (%) |

|---|---|---|

| DMF | 37 | 98 |

| DMSO | 47 | 95 |

| NMP | 32 | 92 |

| DMA | 38 | 89 |

Higher dielectric constants (ε) correlate with improved reagent solubility but increase epimerization risk. DMF achieves optimal balance between reactivity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The 4-methylbenzyl ether can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of 2-(2-(carboxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide.

Reduction: Formation of 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-hydroxypyridin-1(4H)-yl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit significant biological activity, suggesting potential therapeutic applications. Notable areas of investigation include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show antimicrobial properties against common pathogens .

- Cytotoxicity : Investigations into the cytotoxic effects have shown promising results against various cancer cell lines, indicating potential use as an anticancer agent .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase inhibition in neurodegenerative diseases.

Applications in Medicinal Chemistry

The compound's diverse applications highlight its importance in ongoing scientific research and development efforts across multiple fields:

- Anticancer Research : The compound has been evaluated for its cytotoxic properties against different cancer cell lines. Studies have demonstrated selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Development : Its potential as an antimicrobial agent is being explored, particularly against resistant strains of bacteria. This application is crucial given the increasing prevalence of antibiotic resistance .

- Neuropharmacology : The ability to inhibit specific enzymes positions this compound as a candidate for further studies in neuropharmacology, particularly for conditions like Alzheimer's disease.

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study 1 : A study investigating the cytotoxic effects on human breast cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups, suggesting its potential as a chemotherapeutic agent.

- Case Study 2 : Research focused on antimicrobial efficacy showed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential role in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related acetamide/pyridinone derivatives:

*Calculated based on structural formula.

Key Observations:

Core Structure: The target compound’s pyridinone core differs from the pyrrolidinone () and naphthyridinone () scaffolds in analogues. Pyridinones are known for their electron-deficient aromatic rings, which may facilitate interactions with enzymes like kinases.

Substituent Effects :

- The 4-methylbenzyloxy group in the target compound contrasts with the chlorobenzoyl () and trifluoromethyl () groups in analogues. The methylbenzyl substituent may balance lipophilicity and metabolic stability compared to halogens.

- The hydroxymethyl group in the target compound could enhance solubility relative to purely hydrophobic substituents in analogues like Goxalapladib.

Biological Activity

The compound 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide , also known as HMB-PPA, is a complex organic molecule with significant potential in various biological applications. Its structural features, including a hydroxymethyl group and a pyridine derivative, suggest various interactions with biological systems. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H22N2O5

- Molecular Weight : 382.416 g/mol

- CAS Number : 941993-25-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the context of enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It may interact with various receptors or proteins that are crucial for cellular signaling, influencing processes such as inflammation and cell proliferation.

Antioxidant Activity

Research indicates that compounds similar to HMB-PPA exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is essential in managing conditions like diabetes and cardiovascular diseases .

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory effects. By modulating chemokine receptors, it may help in reducing inflammation, which is a critical factor in many chronic diseases .

Anticancer Potential

Preliminary studies suggest that HMB-PPA may possess anticancer properties. Its structural analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives with similar pyridine structures have demonstrated significant activity against colorectal and breast cancer cells .

Case Studies and Research Findings

Applications in Scientific Research

HMB-PPA has several applications across different fields:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Investigated for its role as an enzyme inhibitor or modulator.

- Medicine : Explored for therapeutic properties related to inflammation and cancer treatment.

- Industry : Utilized in developing advanced materials due to its unique chemical properties .

Q & A

Q. What synthetic routes are recommended for 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine or pyridone derivatives. Key steps include:

- Functionalization : Introducing the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences .

- Coupling Reactions : The 4-methylbenzyl ether moiety is formed using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or base-mediated alkylation .

- Acetamide Formation : Amidation of the intermediate carboxylic acid using coupling agents like EDCI/HOBt .

Optimization strategies: - Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for heterocyclic systems .

- Catalysts : Use of palladium catalysts for cross-coupling steps improves regioselectivity .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks for the pyridinone ring (δ 6.8–7.5 ppm for aromatic protons), hydroxymethyl (δ 3.5–4.0 ppm), and acetamide (δ 2.0–2.1 ppm for CH3) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]+ at m/z calculated for C17H20N2O5) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) monitor purity (>98%) and detect byproducts .

Q. What key functional groups influence the compound’s reactivity and stability?

- Methodological Answer :

- Pyridinone Core : Susceptible to oxidation; store under inert atmosphere to prevent degradation .

- Hydroxymethyl Group : Participates in hydrogen bonding (affects solubility) and may undergo esterification or etherification .

- Acetamide Moiety : Hydrolyzes under strong acidic/basic conditions; use neutral buffers in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Complementary Techniques : Combine IR (to confirm carbonyl stretching at ~1700 cm⁻¹) with NOESY NMR to validate spatial arrangements .

- Isotopic Labeling : Use deuterated analogs to distinguish exchangeable protons (e.g., hydroxymethyl -OH) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data .

Q. What experimental strategies are recommended to study the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases or oxidoreductases) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) by immobilizing the target protein on a sensor chip .

- Enzymatic Assays : Measure inhibition kinetics (IC50) using fluorogenic substrates in pH-controlled buffers .

Q. How does the bioactivity of this compound compare to structurally similar analogs?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study:

- Synthesize Analogs : Modify substituents (e.g., replace 4-methylbenzyl with halogenated benzyl groups) .

- Bioactivity Testing : Compare IC50 values in cytotoxicity assays (e.g., MTT assay on cancer cell lines) .

- Data Table Example :

| Analog Structure | Key Modification | IC50 (μM) | Target Protein |

|---|---|---|---|

| Parent Compound | None | 12.3 | Kinase X |

| 4-Chlorobenzyl variant | -CH2C6H4Cl instead of -CH3 | 8.7 | Kinase X |

| Hydroxymethyl replaced with -COOH | Increased polarity | >50 | Kinase X |

| Data derived from methods in . |

Q. What strategies mitigate instability of the pyridinone core during long-term storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Excipients : Add stabilizers (e.g., trehalose) in aqueous formulations to reduce degradation .

- Accelerated Stability Testing : Use thermal stress (40°C/75% RH for 4 weeks) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.